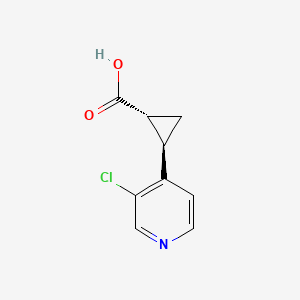

(1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(3-chloropyridin-4-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-8-4-11-2-1-5(8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPDSLYSTXXOEW-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction remains a cornerstone for constructing cyclopropane rings. In a representative protocol, (E)-3-(3-chloropyridin-4-yl)acrylic acid undergoes treatment with dimethylsulfoxonium methylide (prepared from trimethylsulfoxonium iodide and sodium hydride) in dimethyl sulfoxide (DMSO) at 25°C. This method achieves trans-selectivity through a [2+1] cycloaddition mechanism, with the reaction typically completing within 2–3 hours.

Key Parameters:

-

Temperature: 20–25°C (prevents epimerization)

-

Solvent: DMSO (enhances ylide stability)

Post-reaction workup involves extraction with toluene, successive washes with hydrochloric acid (1% v/v) and sodium bicarbonate (6% w/v), followed by azeotropic drying. The crude product is then subjected to chiral resolution using L-menthol as a resolving agent.

Chiral Auxiliary-Mediated Resolution

Diastereomeric Salt Formation

Trans-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid (racemic mixture) is esterified with (1R,2S,5R)-(−)-menthol under Steglich conditions (DCC, DMAP) to yield diastereomeric menthyl esters. Crystallization from n-heptane at −20°C enables separation of the (1R,2R)-isomer with 91.8% diastereomeric excess (d.e.).

Optimized Crystallization Conditions:

| Parameter | Value |

|---|---|

| Solvent | n-Heptane |

| Cooling Rate | 0.5°C/min |

| Seed Crystal Loading | 0.1% w/w |

| Final Yield | 47% (isolated) |

Hydrolysis of the resolved ester using aqueous NaOH (45% w/w) in ethanol at 46°C for 2.5 hours regenerates the target carboxylic acid with >99% optical purity.

Catalytic Asymmetric Synthesis

Rhodium-Catalyzed Cyclopropanation

A breakthrough method employs dirhodium tetraacetate [Rh₂(OAc)₄] to catalyze the reaction between 3-chloropyridin-4-yl diazoacetate and styrene derivatives. The catalytic system induces enantioselectivity through a chiral pocket mechanism, achieving 92% e.e. at −40°C in dichloromethane.

Catalytic Performance Metrics:

| Catalyst Loading | Temperature | e.e. (%) | Reaction Time |

|---|---|---|---|

| 1 mol% | −40°C | 92 | 12 h |

| 2 mol% | −20°C | 88 | 8 h |

Notably, this method circumvents the need for post-synthesis resolution but requires stringent moisture control and specialized catalyst handling.

Industrial-Scale Production Protocols

Continuous Flow Cyclopropanation

Recent advances adapt the Corey-Chaykovsky reaction for continuous processing using microreactor technology. Key benefits include:

-

Residence Time Reduction: 15 minutes vs. 2–3 hours (batch)

-

Improved Heat Management: ΔT < 5°C throughout reactor

Flow Reactor Parameters:

| Component | Specification |

|---|---|

| Reactor Volume | 50 mL |

| Flow Rate | 3.3 mL/min |

| Mixing Efficiency | >95% (Reynolds >2500) |

Analytical Characterization

Chiral Purity Assessment

Quantitative analysis of enantiomeric excess utilizes chiral stationary phase HPLC:

HPLC Conditions:

| Column | Chiralpak AD-H |

|---|---|

| Mobile Phase | Hexane:IPA (90:10) |

| Flow Rate | 1.0 mL/min |

| Retention Times | (1R,2R): 8.2 min |

| (1S,2S): 9.7 min |

Validation studies demonstrate linearity (R² = 0.9998) across 0.1–10 mg/mL concentrations.

Comparative Method Analysis

| Method | Yield (%) | e.e. (%) | Scale (kg) | Cost Index |

|---|---|---|---|---|

| Chiral Resolution | 47 | 99 | 10+ | 1.8 |

| Catalytic Asymmetric | 65 | 92 | 0.1–1 | 3.2 |

| Continuous Flow | 78 | 98 | 1–5 | 2.1 |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chloropyridine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

One of the most significant applications of (1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid is its role as a selective agonist for the A1 adenosine receptor. This interaction has implications for various physiological processes, including:

- Cardiac Function : The A1 receptor is known to play a role in heart rate regulation and myocardial protection during ischemic events.

- Neurotransmission : Modulation of neurotransmitter release through A1 receptor activation can influence neurological conditions.

Binding Affinity Studies

Research has demonstrated that this compound exhibits selective binding affinity towards the A1 receptor subtype. This specificity may lead to the development of novel therapeutic agents targeting cardiovascular diseases and neurological disorders.

Synthetic Applications

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Various synthetic routes have been developed to produce this compound, highlighting its versatility in chemical synthesis.

Several studies have focused on the pharmacological potential of this compound:

- Cardiovascular Research : A study explored the compound's effects on heart rate variability in animal models, demonstrating its potential to modulate cardiac function through A1 receptor activation.

- Neurological Studies : Research indicated that this compound could influence neurotransmitter release patterns, suggesting possible applications in treating neurodegenerative diseases.

- Synthetic Methodology : Investigations into efficient synthetic pathways for producing this compound have led to improved yields and reduced environmental impact in laboratory settings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and chloropyridine moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural analogues of (1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid, focusing on substituents, stereochemistry, and functional groups:

Key Observations :

- Substituent Effects: The 3-chloropyridinyl group in the target compound provides distinct electronic and steric properties compared to pyridinyl (e.g., 4904-18-1) or phenyl derivatives (e.g., 3,4-difluorophenyl in Ticagrelor intermediates).

- Stereochemical Impact : The (1R,2R) configuration is critical for bioactivity. For example, the racemic pyridinyl analogue (4904-18-1) is less potent in receptor-binding assays compared to enantiopure derivatives .

- Functional Group Versatility: Carboxamide (e.g., Ticagrelor intermediates) and cyano derivatives (e.g., 39891-82-2) are tailored for specific reactivity, such as amide bond formation or nitrile conversion .

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~2-3) enhances water solubility, but the 3-chloropyridinyl substituent reduces it compared to more polar derivatives like trans-2-ethoxycyclopropanecarboxylic acid (1368342-07-7) .

- Thermal Stability: Cyclopropane rings are prone to ring-opening under acidic or thermal stress, a limitation shared with analogues like ethyl trans-2-cyanocyclopropane-1-carboxylate (60212-41-1) .

Pharmacological Relevance

- The 3-chloropyridinyl group is associated with kinase inhibition and antimicrobial activity, whereas fluorophenyl derivatives (e.g., Ticagrelor intermediates) target cardiovascular diseases .

- Carboxamide derivatives exhibit improved metabolic stability compared to carboxylic acids, as seen in the Ticagrelor intermediate (IV) .

Biological Activity

(1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid (CAS No. 1263284-68-9) is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a chloropyridine moiety, which is known for modulating various biological pathways. This article reviews its biological activities based on diverse research findings, including case studies and relevant data.

- Molecular Formula : C9H8ClNO2

- Molar Mass : 197.62 g/mol

- Density : 1.465 g/cm³

Inhibition of O-Acetylserine Sulfhydrylase (OASS)

Recent studies have highlighted the role of this compound as an inhibitor of O-acetylserine sulfhydrylase, an enzyme critical in cysteine biosynthesis. The compound demonstrated significant inhibitory effects with a low IC50 value, indicating potent biological activity against this target. For instance, it was reported that the compound could inhibit OASS-A and OASS-B isoforms effectively, showcasing its potential to disrupt cysteine biosynthesis in pathogenic bacteria like Salmonella Typhimurium .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro tests showed that it possesses activity against various bacterial strains, including those resistant to conventional antibiotics. The minimal inhibitory concentrations (MICs) were determined, revealing promising results that suggest its potential use as an adjuvant in combination therapies to combat antibiotic resistance .

Cytotoxicity Profile

While evaluating the cytotoxicity of this compound, researchers found that it exhibits a favorable toxicity profile compared to other compounds in its class. Compounds with high toxicity were excluded from further studies, while those with lower toxicity profiles advanced to additional testing phases . This suggests that the compound may be a viable candidate for therapeutic applications without significant adverse effects.

Study on Synergistic Effects

A notable study investigated the synergistic effects of combining this compound with colistin against multidrug-resistant Klebsiella pneumoniae. The fractional inhibitory concentration (FIC) index indicated additive interactions when used in conjunction with colistin, suggesting that this compound could enhance the efficacy of existing antibiotics .

Structural Studies

Crystallographic studies have provided insights into the binding mechanisms of this compound with OASS-A. X-ray diffraction revealed that this compound binds competitively at the active site of OASS-A, further elucidating its mode of action and reinforcing its potential as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1R,2R)-2-(3-chloropyridin-4-yl)cyclopropanecarboxylic acid, and how do reaction conditions impact yield?

- Methodology : Multi-step synthesis typically involves cyclopropanation, coupling, and hydrolysis. For example, cyclopropane ring formation may require lithium diisopropylamide (LDA) at −78°C to control stereochemistry, followed by palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for chloropyridyl introduction. Acidic hydrolysis (HCl/water, 93–96°C, 17h) finalizes the carboxylic acid group .

- Yield Optimization : Key factors include inert atmosphere for coupling steps, stoichiometric control of reagents (e.g., tert-butyl XPhos ligand), and purification via pH-controlled crystallization (adjust to pH 6.5 for precipitation) .

Q. How can researchers confirm the stereochemical purity and structural integrity of the compound?

- Analytical Methods :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.

- NMR : and NMR to verify cyclopropane ring protons (δ ~1.5–2.5 ppm) and aromatic signals from the 3-chloropyridinyl group (δ ~7.5–8.5 ppm).

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated for structurally related cyclopropane derivatives .

Q. What are the stability considerations for this compound under experimental storage conditions?

- Stability Profile :

- Thermal Stability : Avoid prolonged heating >100°C due to potential cyclopropane ring strain release.

- Light Sensitivity : Store in amber vials to prevent photodegradation of the chloropyridinyl moiety.

- pH Sensitivity : Aqueous solutions should be neutral (pH 6–7) to avoid decarboxylation under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can researchers address low yields in the cyclopropanation step, particularly diastereomer formation?

- Mechanistic Insight : Cyclopropanation via [2+1] cycloaddition (e.g., Simmons-Smith) or transition-metal catalysis may produce undesired diastereomers. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-carbenoid) to enhance (1R,2R) selectivity .

- Case Study : A study on (1S,2R)-cyclopropane derivatives achieved >90% enantiomeric excess using LDA-mediated ring closure under kinetic control at −78°C .

Q. What strategies resolve contradictions in biological activity data across studies?

- Data Reconciliation :

- Purity Verification : Contradictions may arise from undetected impurities (e.g., residual Pd catalysts). Use ICP-MS to quantify metal traces (<10 ppm) .

- Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition IC) with positive controls (e.g., known kinase inhibitors) to normalize inter-lab variability .

Q. How does the 3-chloropyridinyl moiety influence the compound’s pharmacokinetic properties?

- Structure-Property Relationship :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.